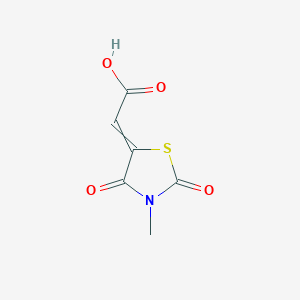![molecular formula C13H7N3S B353385 Acenaphtho[1,2-e][1,2,4]triazine-9-thiol CAS No. 67004-92-6](/img/structure/B353385.png)
Acenaphtho[1,2-e][1,2,4]triazine-9-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acenaphtho[1,2-e][1,2,4]triazine-9-thiol is a heterocyclic compound that belongs to the class of polycyclic aromatic hydrocarbons It is characterized by its unique structure, which includes a triazine ring fused with an acenaphthene moiety
Mechanism of Action
Target of Action
The primary target of Acenaphtho[1,2-e][1,2,4]triazine-9-thiol is the B-cell lymphoma 2 (Bcl-2) protein . Bcl-2 is a key regulator of the apoptotic process and is often overexpressed in cancer cells, contributing to tumor resistance to chemotherapy .
Mode of Action
This compound interacts with Bcl-2 protein via hydrogen bond and hydrophobic interactions . This interaction inhibits the function of Bcl-2, potentially leading to the induction of apoptosis in cancer cells .
Biochemical Pathways
apoptotic pathways in cells. By inhibiting Bcl-2, the compound could disrupt the balance between pro-apoptotic and anti-apoptotic signals, triggering programmed cell death .
Biochemical Analysis
Biochemical Properties
It has been suggested that it may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Acenaphtho[1,2-e][1,2,4]triazine-9-thiol has been shown to exhibit cytotoxic activity in human cancerous cell lines, including HL-60, MCF7, and MOLT-4 cells This suggests that it may influence cell function and impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Preliminary studies suggest that it may induce apoptosis in cancer cells via the B-cell lymphoma 2 (Bcl-2) protein . This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
Acenaphtho[1,2-e][1,2,4]triazine-9-thiol can be synthesized through a multi-step process. One common method involves the condensation of thiosemicarbazide with acenaphthylene-9,10-quinone to form acenaphtho[1,2-e][1,2,4]triazine-9(8H)-thione. This intermediate is then reacted with benzyl chloride derivatives to yield the final product . The reaction conditions typically involve the use of solvents such as chloroform and the addition of triethylamine to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthetic routes used in laboratory settings can be scaled up for industrial applications. The key factors in industrial production would include optimizing reaction conditions to maximize yield and minimize by-products, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Acenaphtho[1,2-e][1,2,4]triazine-9-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials with specific properties, such as electronic or photonic materials.
Comparison with Similar Compounds
Similar Compounds
9-(alkylthio)-Acenaphtho[1,2-e][1,2,4]triazines: These derivatives have similar structures but with alkylthio groups, which can alter their reactivity and biological activity.
Acenaphtho[1,2-e][1,2,4]triazine-9(8H)-thione: This intermediate in the synthesis of acenaphtho[1,2-e][1,2,4]triazine-9-thiol shares a similar core structure but lacks the thiol group.
Uniqueness
This compound is unique due to its specific combination of a triazine ring and an acenaphthene moiety, along with the presence of a thiol group
Properties
IUPAC Name |
11,12,14-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-1,3,5(16),6,8,10,14-heptaene-13-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7N3S/c17-13-14-11-8-5-1-3-7-4-2-6-9(10(7)8)12(11)15-16-13/h1-6H,(H,14,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQCVAHPQMRJIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=NC(=S)NN=C4C3=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[2,6-DIMETHYL-4-OXO-5-PHENYL-1(4H)-PYRIMIDINYL]-2-HYDROXYBENZOIC ACID](/img/structure/B353366.png)


![3-(2-furyl)-N-[4-(4-morpholinylcarbonyl)phenyl]acrylamide](/img/structure/B353381.png)



![4-[(4-Chlorophenyl)(hydroxy)methylene]-5-(4-nitrophenyl)dihydro-2,3-furandione](/img/structure/B353396.png)
![3-(4-Methylphenyl)-5-[(3-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B353401.png)

